rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis
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Overview
Description
rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis: is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis typically involves the reduction of the corresponding oxanone or oxirane derivatives. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reduction processes using similar reagents but optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis can undergo oxidation reactions to form the corresponding oxanone or carboxylic acid derivatives.
Major Products Formed:
- Oxanone derivatives
- Carboxylic acid derivatives
- Alcohol derivatives
- Alkane derivatives
- Halide or amine substituted products
Scientific Research Applications
rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis has several applications in scientific research:
Mechanism of Action
The mechanism of action of rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
- rac-[(2R,5R)-5-methyloxolan-2-yl]methanol, cis
- rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol, cis
- rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis
Comparison: rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
[(2R,6R)-6-methyloxan-2-yl]methanol |
InChI |
InChI=1S/C7H14O2/c1-6-3-2-4-7(5-8)9-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
QQMNGJDCGZZYLN-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](O1)CO |
Canonical SMILES |
CC1CCCC(O1)CO |
Origin of Product |
United States |
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